molecular formula C12H17ClN2O3 B2525756 Tert-butyl 3-[4-(chloromethyl)-1,3-oxazol-5-yl]azetidine-1-carboxylate CAS No. 2230802-58-9

Tert-butyl 3-[4-(chloromethyl)-1,3-oxazol-5-yl]azetidine-1-carboxylate

Cat. No.: B2525756
CAS No.: 2230802-58-9
M. Wt: 272.73
InChI Key: LWLVRBUSQDNMEN-UHFFFAOYSA-N
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Description

Tert-butyl 3-[4-(chloromethyl)-1,3-oxazol-5-yl]azetidine-1-carboxylate is a complex organic compound that features a tert-butyl group, an azetidine ring, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-[4-(chloromethyl)-1,3-oxazol-5-yl]azetidine-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the oxazole ring through cyclization reactions, followed by the introduction of the chloromethyl group. The azetidine ring is then constructed, and the tert-butyl ester is introduced as the final step. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography and crystallization, to ensure the compound meets stringent quality standards.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-[4-(chloromethyl)-1,3-oxazol-5-yl]azetidine-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering the oxidation state of the functional groups.

    Cyclization and Ring-Opening: The azetidine and oxazole rings can undergo cyclization or ring-opening reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents for these reactions include nucleophiles (e.g., amines, thiols), oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the chloromethyl group can yield a variety of substituted derivatives, while oxidation or reduction can lead to changes in the functional groups present in the molecule.

Scientific Research Applications

Tert-butyl 3-[4-(chloromethyl)-1,3-oxazol-5-yl]azetidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of tert-butyl 3-[4-(chloromethyl)-1,3-oxazol-5-yl]azetidine-1-carboxylate involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3-(bromomethyl)-1-azetidinecarboxylate
  • Tert-butyl 3-[(methylsulfonyl)oxy]-1-azetanecarboxylate
  • Tert-butyl 4-(chloromethyl)benzoate

Uniqueness

Tert-butyl 3-[4-(chloromethyl)-1,3-oxazol-5-yl]azetidine-1-carboxylate is unique due to the presence of both an azetidine ring and an oxazole ring in its structure. This combination of rings imparts distinct chemical and biological properties, making it a valuable compound for various applications. The presence of the chloromethyl group also allows for further functionalization, enhancing its versatility in synthetic chemistry.

Properties

IUPAC Name

tert-butyl 3-[4-(chloromethyl)-1,3-oxazol-5-yl]azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN2O3/c1-12(2,3)18-11(16)15-5-8(6-15)10-9(4-13)14-7-17-10/h7-8H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWLVRBUSQDNMEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C2=C(N=CO2)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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